Carbazole derivatives have been studied for their potential applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to their desirable properties such as good charge transport characteristics, thermal stability, and tunable photophysical properties []. Research suggests that 2,7-dibromo-9H-carbazole can be used as a building block for the development of new OLED materials [].
Carbazole-based compounds have been explored for their potential applications in various fields of biomedicine, including cancer therapy and drug discovery []. Studies have shown that 2,7-dibromo-9H-carbazole exhibits antitumor activity and can be further modified to enhance its therapeutic potential [].
Carbazole derivatives are being investigated for their potential applications in various material science fields, such as hole-transport materials in perovskite solar cells and as flame retardants [, ]. The specific properties of 2,7-dibromo-9H-carbazole in these applications are still under exploration.
2,7-Dibromo-9H-carbazole is a halogenated heterocyclic compound with the molecular formula and a molecular weight of 325.0 g/mol. It features a carbazole backbone, which is a bicyclic structure consisting of a fused benzene ring and a pyrrole ring. The compound is characterized by the presence of two bromine atoms at the 2 and 7 positions of the carbazole structure, which significantly influences its chemical properties and reactivity. It appears as an off-white powder with a melting point ranging from 226 °C to 230 °C .
The reactivity of 2,7-dibromo-9H-carbazole is largely attributed to the electrophilic nature of the bromine substituents. Common reactions include:
Several synthesis methods have been developed for 2,7-dibromo-9H-carbazole:
The unique positioning of bromine atoms in 2,7-dibromo-9H-carbazole enhances its reactivity compared to other carbazole derivatives, making it particularly valuable in synthetic applications within organic electronics.
Interaction studies involving 2,7-dibromo-9H-carbazole often focus on its role in various electronic devices. Research has shown that modifications at the nitrogen site can significantly impact solubility and electronic properties, which are critical for device performance. Studies have also examined how structural variations influence intermolecular interactions such as π–π stacking and hydrogen bonding within solid-state devices .
Compound | Bromination Pattern | Key Properties |
XLogP3 4.8
GHS Hazard Statements
Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsAcute Toxic;Irritant Wikipedia
2,7-Dibromo-9H-carbazole
Dates
Last modified: 08-15-2023
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
---|